molecular formula C7H2BrF2IO2 B14779847 5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole

5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole

Cat. No.: B14779847
M. Wt: 362.89 g/mol
InChI Key: IRWRBLFKJFRUIC-UHFFFAOYSA-N
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Description

5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole is an organohalogen compound that features a benzodioxole ring substituted with bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole typically involves multi-step organic reactions One common method starts with the preparation of 5-bromo-2,2-difluoro-1,3-benzodioxole, which is then subjected to iodination

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Agrochemicals: The compound can be used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,2-difluoro-1,3-benzodioxole: This compound is similar but lacks the iodine atom.

    4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another compound with similar halogen substitutions but with a different heterocyclic core.

Uniqueness

5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole is unique due to the presence of three different halogen atoms on the benzodioxole ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C7H2BrF2IO2

Molecular Weight

362.89 g/mol

IUPAC Name

5-bromo-2,2-difluoro-6-iodo-1,3-benzodioxole

InChI

InChI=1S/C7H2BrF2IO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H

InChI Key

IRWRBLFKJFRUIC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)I)OC(O2)(F)F

Origin of Product

United States

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